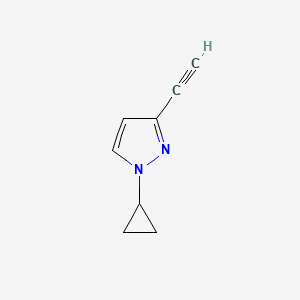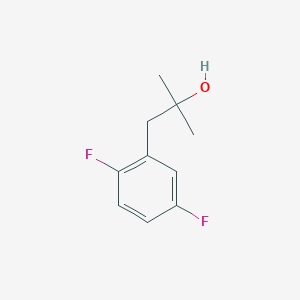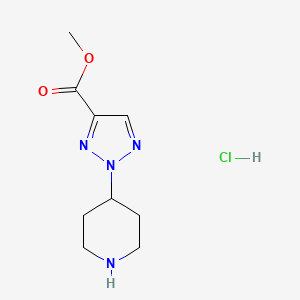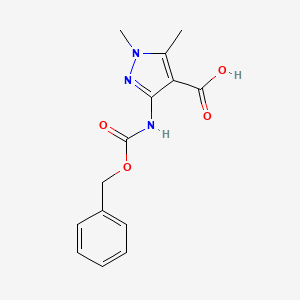
3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a benzyloxycarbonylamino group, which is often used as a protecting group in organic synthesis, and a carboxylic acid functional group, which is a common feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Introduction of the Benzyloxycarbonylamino Group: The benzyloxycarbonyl (Cbz) group can be introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the electron-withdrawing nature of the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Benzylic oxidation can yield benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups at the benzylic position, depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors, as the pyrazole ring is a common motif in many biologically active molecules.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during synthetic transformations, preventing unwanted side reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,5-dimethyl-pyrazole-4-carboxylic acid: Lacks the benzyloxycarbonyl group, making it more reactive and less stable.
3-(Methoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may alter its reactivity and solubility.
3-(Acetoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid: Has an acetoxycarbonyl group, which can be hydrolyzed under basic conditions.
Uniqueness
The presence of the benzyloxycarbonyl group in 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid provides unique stability and reactivity characteristics. This group can be selectively removed under mild conditions, making it a valuable protecting group in multi-step organic syntheses. The compound’s dual functional groups (amino and carboxylic acid) allow for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
1,5-dimethyl-3-(phenylmethoxycarbonylamino)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4/c1-9-11(13(18)19)12(16-17(9)2)15-14(20)21-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,20) |
InChI Key |
RBYFFYKPUFXZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




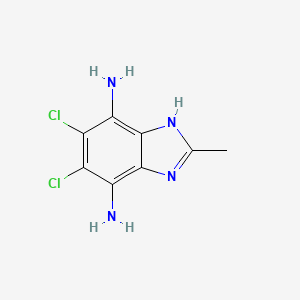
![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)

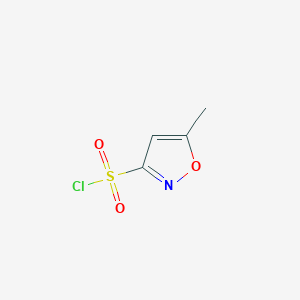
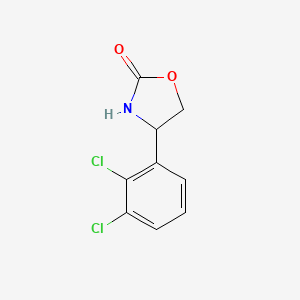
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)
